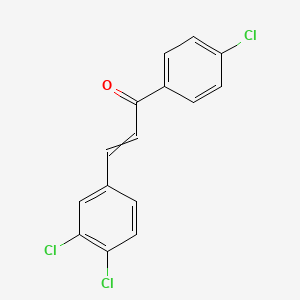![molecular formula C24H41ClN2O3 B14300309 4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride CAS No. 119247-17-5](/img/structure/B14300309.png)
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C24H41ClN2O3 and a molecular weight of 441.059 g/mol This compound is known for its unique structure, which includes a pyridinium ion core substituted with a carbamoyl group and a hexadecyloxy group
Vorbereitungsmethoden
The synthesis of 4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride typically involves multiple steps, including the formation of the pyridinium ion and subsequent substitution reactions One common synthetic route involves the reaction of pyridine with a carbamoyl chloride derivative to introduce the carbamoyl groupThe final step involves the formation of the chloride salt by reacting the intermediate compound with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The pyridinium ion core allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chloride ion.
Wissenschaftliche Forschungsanwendungen
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It is often used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Vergleich Mit ähnlichen Verbindungen
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride can be compared with other similar compounds, such as:
4-Carbamoyl-1-hexadecylpyridinium chloride: This compound has a similar structure but lacks the oxoethyl group.
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: This compound contains a dinitrophenyl group instead of the hexadecyloxy group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
| 119247-17-5 | |
Molekularformel |
C24H41ClN2O3 |
Molekulargewicht |
441.0 g/mol |
IUPAC-Name |
hexadecyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C24H40N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29-23(27)21-26-18-16-22(17-19-26)24(25)28;/h16-19H,2-15,20-21H2,1H3,(H-,25,28);1H |
InChI-Schlüssel |
IWDADVFHDGVEPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


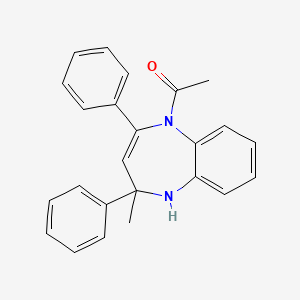
![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)

![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)
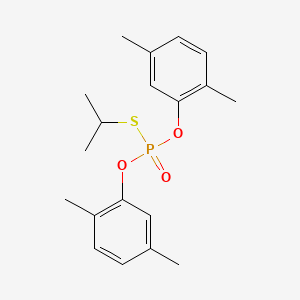
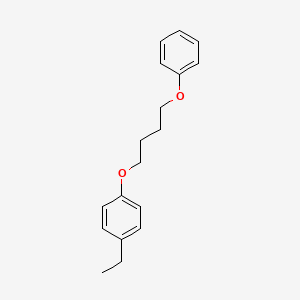

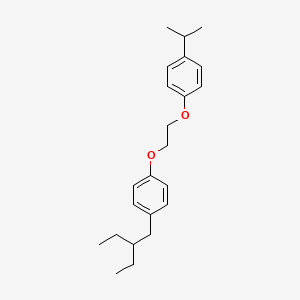
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
